Mercuric potassium cyanide

描述

Contextualization within Mercury-Cyanide Coordination Compounds

Dipotassium (B57713) tetracyanomercurate(II) is a prominent example within the broader class of mercury-cyanide coordination compounds. These compounds are characterized by the coordination of one or more cyanide ions (CN⁻) to a mercury center. The foundational unit for many of these complexes is mercury(II) cyanide, Hg(CN)₂, a linear molecule that can act as a versatile building block in constructing more complex structures. acs.orgwikipedia.org

The formation of mercury-cyanide complexes, such as the [Hg(CN)₄]²⁻ anion, is a significant concern in environmental chemistry, particularly in areas where mercury contamination from artisanal gold mining overlaps with the use of cyanide for gold extraction. nih.govresearchgate.net Elemental mercury reacts with cyanide under aerobic conditions to form stable complexes like Hg(CN)₂ and the tetracyanomercurate(II) ion, [Hg(CN)₄]²⁻. researchgate.net

In the field of coordination chemistry, research has explored the use of the linear Hg(CN)₂ molecule as a building block to create coordination polymers. acs.org By reacting Hg(CN)₂ with transition metal salts containing various ligands, chemists have synthesized a series of novel complexes. In these structures, the Hg(CN)₂ unit can accept ligands, such as chloride ions, from other metal centers, or the nitrogen atom of the cyanide ligand can coordinate to another metal, leading to the formation of extended one-dimensional chains and other complex architectures. acs.org This demonstrates the capacity of simple mercury-cyanide species to participate in the formation of intricate supramolecular assemblies. acs.org

Significance in Inorganic and Analytical Chemistry Research

The significance of dipotassium tetracyanomercurate(II) in chemical research spans both inorganic and analytical chemistry.

In inorganic chemistry, the compound has been a subject of advanced structural studies. For instance, multinuclear solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the anisotropic nuclear spin interactions within solid K₂[Hg(CN)₄]. acs.orgresearchgate.net These studies, utilizing ¹³C, ¹⁵N, and ¹⁹⁹Hg NMR, have provided detailed characterization of the chemical shielding tensors and spin-spin coupling constants within the tetracyanomercurate(II) anion. researchgate.net Research findings from these experiments determined the ¹³C chemical shielding tensor to be axially symmetric and yielded a precise value for the one-bond mercury-carbon coupling constant (¹J(¹⁹⁹Hg,¹³C)iso) of 1540 ± 2 Hz. researchgate.net Furthermore, these studies provided the first report of the two-bond mercury-nitrogen coupling constant (²J(¹⁹⁹Hg,¹⁵N)iso) in the solid state. researchgate.net Such fundamental research contributes to a deeper understanding of bonding and electronic structure in heavy metal complexes.

Historically, in analytical chemistry, dipotassium tetracyanomercurate(II) was utilized as a chemical reagent. It found application in testing for the presence of free acids. drugfuture.comnih.govhaz-map.com Another notable, albeit older, industrial use was in the manufacturing of mirrors, where it was applied to prevent the silver coating from tarnishing or yellowing. drugfuture.comnih.gov While modern analytical techniques have largely superseded this specific application, its historical use underscores its role in the development of chemical analysis methods.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Dipotassium Tetracyanomercurate(II) | K₂[Hg(CN)₄] |

| Mercuric potassium cyanide | K₂[Hg(CN)₄] |

| Mercury(II) cyanide | Hg(CN)₂ |

| Potassium cyanide | KCN |

| Potassium | K |

| Mercury | Hg |

属性

CAS 编号 |

591-89-9 |

|---|---|

分子式 |

C4HgK2N4 |

分子量 |

382.86 g/mol |

IUPAC 名称 |

dipotassium;tetracyanomercury(2-) |

InChI |

InChI=1S/4CN.Hg.2K/c4*1-2;;;/q;;;;-2;2*+1 |

InChI 键 |

OYTUBTNXUBGVOG-UHFFFAOYSA-N |

SMILES |

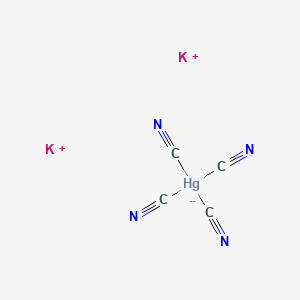

C(#N)[Hg-2](C#N)(C#N)C#N.[K+].[K+] |

规范 SMILES |

C(#N)[Hg-2](C#N)(C#N)C#N.[K+].[K+] |

颜色/形态 |

Colorless or white crystals |

其他CAS编号 |

591-89-9 |

物理描述 |

Mercuric potassium cyanide appears as a colorless crystalline solid. Denser than water. Toxic by inhalation and ingestion. Produces toxic oxides of nitrogen during combustion. |

溶解度 |

Sol in water Soluble in alcohol |

产品来源 |

United States |

Synthetic Methodologies and Preparative Chemistry of Dipotassium Tetracyanomercurate Ii

Direct Synthesis Routes for Tetracyanomercurate(II) Anions

The most straightforward methods for preparing dipotassium (B57713) tetracyanomercurate(II) involve the direct combination of mercury(II) compounds with cyanide sources.

Crystallization from Mixtures of Simple Cyanides

A traditional and direct method for synthesizing K₂[Hg(CN)₄] involves the reaction between mercuric cyanide (Hg(CN)₂) and potassium cyanide (KCN). nih.gov The process consists of mixing aqueous solutions of the two simple cyanides, followed by crystallization to isolate the product. nih.gov This method relies on the Lewis acid-base reaction where the mercuric cation (Hg²⁺) accepts cyanide anions (CN⁻) to form the stable tetracyanomercurate(II) complex anion, [Hg(CN)₄]²⁻.

The resulting compound is a colorless or white crystalline solid that is soluble in water. drugfuture.comhaz-map.com

Table 1: Properties of Dipotassium Tetracyanomercurate(II)

| Property | Value |

| Chemical Formula | C₄HgK₂N₄ |

| Molecular Weight | 382.86 g/mol |

| Appearance | Colorless or white crystals |

| CAS Number | 591-89-9 |

| Synonyms | Mercuric potassium cyanide, Potassium cyanomercurate |

Source: drugfuture.comnih.govhaz-map.com

Reactions Involving Mercuric Precursors and Cyanide Sources

The tetracyanomercurate(II) anion can be formed by reacting various mercury(II) precursors with a source of cyanide ions. Mercury(II) itself reacts with cyanide to form highly soluble cyano mercury complexes. ubc.ca The primary reactions are the formation of mercuric cyanide and the subsequent formation of the tetracyanomercurate(II) anion in the presence of excess cyanide. ubc.ca

Key reactions include:

From Mercuric Oxide : HgO + 2 HCN → Hg(CN)₂ + H₂O wikipedia.org

From Mercuric Sulfate : K₄Fe(CN)₆ + 3 HgSO₄ → 3 Hg(CN)₂ + 2 K₂SO₄ + FeSO₄ wikipedia.org

Formation of the Complex Anion : Hg²⁺ + 4CN⁻ → [Hg(CN)₄]²⁻ ubc.ca

These reactions demonstrate that various mercuric salts can serve as the starting point for the synthesis, which proceeds through the formation of the neutral mercury(II) cyanide species before complexing further with additional cyanide ligands.

Formation within Organic Solvent Systems (e.g., DMSO)

The formation and stability of mercury(II) complexes are also observed in organic solvent systems. While direct synthesis of K₂[Hg(CN)₄] in dimethyl sulfoxide (B87167) (DMSO) is not extensively detailed, the behavior of mercury(II) in such solvents is well-documented. For instance, the stable compound hexakis(dimethyl sulphoxide)mercury(II) trifluoromethanesulphonate, Hg(dmso)₆₂, has been synthesized and serves as a standard for solid-state ¹⁹⁹Hg NMR studies, indicating that DMSO can effectively solvate and coordinate with the Hg(II) ion. researchgate.net

Furthermore, studies on the complexation of Hg(II) cations with specific ligands, such as calixarene (B151959) derivatives, have been successfully carried out in acetonitrile. scirp.org These studies show that the complexation process is enthalpically controlled, driven by strong ion-dipole interactions between the soft mercury(II) cation and the donor atoms of the ligands in the organic solvent. scirp.org This principle underlies the potential for forming cyano-complexes of mercury in non-aqueous, polar organic media.

Alternative and Indirect Synthesis Pathways

Beyond direct synthesis, the tetracyanomercurate(II) anion can be generated through indirect routes, such as disproportionation reactions or as a product of in-situ complexation in industrial settings.

Disproportionation Reactions Yielding Mercury(II) Cyanide

An alternative pathway to obtain the necessary mercuric cyanide precursor involves the disproportionation of mercury(I) compounds. In these reactions, a mercury(I) salt reacts with a cyanide source, causing the mercury(I) ion (Hg₂²⁺) to disproportionate into elemental mercury (Hg⁰) and a mercury(II) species, which is stabilized as mercury(II) cyanide. wikipedia.orgrsc.org

A representative reaction is: Hg₂(NO₃)₂ + 2 KCN → Hg(l) + Hg(CN)₂ + 2 KNO₃ wikipedia.org

This reaction is driven by the formation of the stable Hg(CN)₂ complex. wikipedia.org The general equilibrium for mercury disproportionation is Hg₂²⁺ ⇌ Hg(l) + Hg²⁺. rsc.org The presence of ligands such as cyanide, which form stable complexes with Hg²⁺, shifts this equilibrium to the right. rsc.org

Table 2: Example of Disproportionation Reaction

| Reactants | Products |

| Mercury(I) nitrate (B79036) (Hg₂(NO₃)₂) | Elemental Mercury (Hg) |

| Potassium cyanide (KCN) | Mercury(II) cyanide (Hg(CN)₂) |

| Potassium nitrate (KNO₃) |

Source: wikipedia.org

In-situ Formation during Complexation Processes

The tetracyanomercurate(II) complex often forms in-situ during certain industrial processes, particularly in the mining industry. During the cyanidation of gold and silver ores, any mercury present in the ore can also be dissolved by the cyanide leaching solution. ubc.caresearchgate.net This occurs because cyanide is an effective complexing agent for a wide range of metals, including mercury. ubc.caresearchgate.net

In this process, elemental or mineralized mercury is oxidized and reacts with cyanide ions to form highly soluble and mobile cyano mercury complexes, such as [Hg(CN)₄]²⁻. ubc.caresearchgate.net This in-situ formation is a significant aspect of the hydrometallurgy of precious metals, as the dissolved mercury co-extracts with gold and silver, necessitating subsequent separation steps. ubc.ca The stability of these complexes is a key factor in the environmental management of mining effluents. researchgate.net

Coordination Chemistry and Complexation Behavior of Mercury Ii Cyanide Systems

Ligand Exchange Kinetics and Mechanisms

The lability of ligands in coordination compounds is a critical aspect of their chemistry, and mercury(II) complexes are no exception. The kinetics and mechanisms of ligand exchange in mercury(II)-cyanide systems have been elucidated through various studies, providing insights into the factors that govern these reactions.

Mercury(II) ions have been shown to effectively catalyze the substitution of cyanide ligands in hexacyanoferrate(II), [Fe(CN)₆]⁴⁻. This catalytic activity is attributed to the strong affinity of Hg(II) for the cyanide ion, which facilitates its abstraction from the relatively inert hexacyanoferrate(II) complex. The reaction is readily monitored spectrophotometrically by the addition of a suitable indicator ligand that forms a colored complex with the resulting [Fe(CN)₅]³⁻ species.

The general mechanism involves the formation of an intermediate complex between hexacyanoferrate(II) and mercury(II), which then undergoes a dissociative or interchange dissociative (Id) step to release a cyanide ion. The vacant coordination site on the iron center is then occupied by the incoming ligand. Kinetic studies have shown that the reaction rate is dependent on the concentrations of hexacyanoferrate(II), the incoming ligand, and the mercury(II) catalyst.

Table 1: Kinetic Data for Mercury(II)-Catalyzed Ligand Substitution in Hexacyanoferrate(II)

| Reactant Concentrations | pH | Temperature (°C) | Ionic Strength (M) | Observed Rate |

|---|

Note: Specific rate constants and reaction orders vary depending on the nature of the incoming ligand and the precise experimental conditions. The table illustrates the parameters that influence the reaction rate.

The abstraction of a cyanide ligand from the hexacyanoferrate(II) complex by mercury(II) is the key step in the catalytic cycle. Mechanistic studies suggest that this process proceeds through the formation of a binuclear intermediate, [Fe(CN)₅-CN-Hg]²⁺. The formation of this intermediate weakens the iron-cyanide bond, facilitating the dissociation of the cyanide group, which is then sequestered by the mercury(II) ion to form stable mercury-cyanide complexes.

The reaction is believed to follow an interchange dissociative (Id) mechanism, where the dissociation of the cyanide ligand from the iron center is the rate-determining step, and this is assisted by the interaction with the mercury(II) ion. The formation of a polar activated complex has been proposed based on the influence of the dielectric constant of the medium on the reaction rate. nih.gov

The rates of mercury(II)-catalyzed ligand substitution reactions in hexacyanoferrate(II) are significantly influenced by the experimental conditions.

pH: The reaction rate is highly dependent on the pH of the solution. For many incoming ligands, the rate increases with pH, reaching a maximum in the slightly acidic to neutral range, and then decreases at higher pH values. nih.gov This behavior can be attributed to the protonation equilibria of the reactants and the formation of less reactive species at very low or high pH. For instance, at low pH, the formation of protonated forms of hexacyanoferrate(II) can reduce its reactivity. nih.gov

Ionic Strength: The effect of ionic strength on the reaction rate provides insights into the nature of the reacting species in the rate-determining step. For the Hg(II)-catalyzed dissociation of [Fe(CN)₆]⁴⁻, the salt effect is positive at low ionic strength and negative at high ionic strength. alameda.edu An increase in ionic strength generally increases the rate of reactions between ions of the same sign and decreases the rate of reactions between ions of opposite signs.

Temperature: As with most chemical reactions, an increase in temperature leads to an increase in the reaction rate. This is consistent with the Arrhenius equation, which relates the rate constant to the activation energy and temperature. The activation parameters, including the activation energy (Ea) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constant and provide further support for the proposed reaction mechanisms.

Table 2: Influence of Experimental Conditions on Reaction Rate

| Parameter | Effect on Rate | General Observation |

|---|---|---|

| pH | Varies | Optimal pH range often exists for maximum rate. nih.gov |

| Ionic Strength | Varies | Can be positive or negative depending on the specific reaction and concentration range. alameda.edu |

| Temperature | Increases | Reaction rate increases with increasing temperature. |

Formation of Stable Mercury(II) Cyanide Complexes

Mercury(II) forms a series of highly stable cyanide complexes in aqueous solution, with the tetracyanomercurate(II) ion, [Hg(CN)₄]²⁻, being the most prominent.

The stepwise formation of mercury(II) cyanide complexes can be represented by the following equilibria:

Hg²⁺ + CN⁻ ⇌ [Hg(CN)]⁺, K₁ [Hg(CN)]⁺ + CN⁻ ⇌ Hg(CN)₂, K₂ Hg(CN)₂ + CN⁻ ⇌ [Hg(CN)₃]⁻, K₃ [Hg(CN)₃]⁻ + CN⁻ ⇌ [Hg(CN)₄]²⁻, K₄

The extremely high stability of the tetracyanomercurate(II) complex has significant implications for the chemistry of mercury in cyanide-containing environments.

Polarography has been a valuable technique for studying the complexation reactions between mercury(II) and cyanide ions. By measuring the shift in the half-wave potential of the mercury(II) reduction in the presence of varying concentrations of cyanide, it is possible to determine the stoichiometry and stability constants of the formed complexes.

Early polarographic studies provided evidence for the existence of three main complex species in solution: Hg(CN)₂, [Hg(CN)₃]⁻, and [Hg(CN)₄]²⁻. ias.ac.in The stability constants of these complexes have been computed from polarographic data. ias.ac.in The technique is based on the principle that the formation of a complex shifts the reduction potential of the metal ion to more negative values, with the magnitude of the shift being related to the stability and concentration of the complex.

More advanced polarographic techniques, such as differential pulse polarography and a.c. polarography, have been employed to improve the accuracy and precision of these measurements. nih.gov These methods have been used to determine the formation constants of various mercury(II) complexes, further confirming the high stability of the mercury-cyanide species.

Chemical Reactivity and Transformation Pathways of Dipotassium Tetracyanomercurate Ii

Acid-Mediated Decomposition and Hydrogen Cyanide Evolution

Dipotassium (B57713) tetracyanomercurate(II) undergoes rapid decomposition upon contact with acids. echemi.com This reaction leads to the evolution of hydrogen cyanide (HCN), a highly toxic and flammable gas. echemi.com The strong affinity of protons (H⁺) for the cyanide ligands disrupts the stable tetracyanomercurate(II) complex. The protonation of the cyanide ions forms hydrocyanic acid (hydrogen cyanide), which is a weak acid and readily evolves as a gas, driving the reaction to completion. This behavior is a characteristic reaction of cyanide salts and complexes when exposed to acidic conditions. echemi.comcdc.gov

Further reaction with strong acids can lead to the decomposition of the remaining mercuric cyanide.

Reactivity with Oxidizing Agents and Explosive Instability

Dipotassium tetracyanomercurate(II) exhibits significant hazardous reactivity with strong oxidizing agents and may display explosive instability under certain conditions. echemi.comnih.gov Fusion of the compound with potent oxidizing agents such as metal chlorates, perchlorates, nitrates, or nitrites can result in violent explosions. echemi.com This high reactivity is attributed to the rapid oxidation of the cyanide ligands.

The table below summarizes the known hazardous incompatibilities of Dipotassium Tetracyanomercurate(II) with various classes of oxidizing agents.

| Incompatible Agent Class | Potential Outcome |

| Strong Oxidizing Agents | Incompatible, may lead to fire or explosion. |

| Metal Chlorates | Fusion can cause violent explosions. echemi.com |

| Metal Perchlorates | Fusion can cause violent explosions. echemi.com |

| Metal Nitrates | Fusion can cause violent explosions. echemi.com |

| Metal Nitrites | Fusion can cause violent explosions. echemi.com |

Hydrolytic Stability and Pathways in Aqueous Environments

Dipotassium tetracyanomercurate(II) is a colorless or white crystalline solid that is soluble in water. drugfuture.comnih.gov When dissolved, it dissociates into potassium ions (K⁺) and the tetracyanomercurate(II) complex ion, [Hg(CN)₄]²⁻. This complex ion is very stable in aqueous solutions, which has implications for its environmental persistence in gold mining effluents. dergipark.org.trduke.edu

While the complex is stable, the compound can react with water or even moist air, potentially releasing toxic and flammable hydrogen cyanide gas. echemi.comnih.gov This hydrolysis reaction can be accelerated by heat. echemi.com Some reactions with water may be vigorous and generate significant heat, which can increase the concentration of fumes in the air. nih.gov The stability of mercury-cyanide complexes means they can persist and be transported in aquatic systems, increasing the mobility and bioavailability of mercury. researchgate.netnih.gov

Photochemical Reactivity and Light Sensitivity

Complex cyanide compounds can be decomposed by photolysis. nih.gov The related compound, mercuric cyanide (Hg(CN)₂), is known to be photosensitive, darkening in color upon exposure to light and potentially undergoing decomposition. wikipedia.orgnih.gov Studies on the photochemical degradation of industrial wastewater have shown that UV light can cleave metal-cyanide complexes. nih.gov While specific, detailed photochemical studies on K₂[Hg(CN)₄] are not widely available, the known photosensitivity of Hg(CN)₂ and other cyanide complexes suggests that dipotassium tetracyanomercurate(II) is also likely susceptible to decomposition upon exposure to light, particularly UV radiation. nih.govwikipedia.orgnih.gov This process could contribute to the transformation of the complex in environmental systems exposed to sunlight. researchgate.net

Interactions with Other Chemical Species (e.g., Ammonia)

Dipotassium tetracyanomercurate(II) exhibits hazardous reactivity with ammonia (B1221849). Contact between the compound and ammonia can be explosive. echemi.comnih.gov While the precise mechanism and products of this explosive reaction are not well-documented, the reactivity of other mercury(II) complexes provides some insight. For instance, the analogous iodide complex, K₂[HgI₄] (a component of Nessler's reagent), reacts with ammonia in an alkaline solution to produce a characteristic brown precipitate known as the Iodide of Millon's base (H₂N-Hg-O-Hg-I). doubtnut.com This demonstrates the high affinity of mercury(II) for nitrogen-containing ligands and its capacity to undergo complex reactions with ammonia, which, in the case of the cyanide complex, proceeds explosively. echemi.comnih.govdoubtnut.com

Catalytic Properties in Organic Transformations (e.g., Koenigs-Knorr Reaction)

Mercury(II) cyanide is a known catalyst or promoter for the Koenigs-Knorr reaction, one of the oldest and most important methods for the synthesis of glycosides. wikipedia.orgwikipedia.org This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a heavy metal salt that acts as a promoter. slideshare.netsemanticscholar.org Mercury(II) cyanide is effective in this role, facilitating the substitution of the anomeric halide with the alcohol's hydroxyl group to form a glycosidic bond. wikipedia.orgwikipedia.orgslideshare.net

The mechanism involves the mercury salt assisting in the removal of the halide from the glycosyl donor, leading to the formation of a reactive oxocarbenium ion intermediate. libretexts.org This intermediate is then attacked by the alcohol nucleophile to form the glycoside. The use of mercury salts like Hg(CN)₂ often influences the stereochemical outcome of the reaction. slideshare.net Given that K₂[Hg(CN)₄] exists in equilibrium with Hg(CN)₂ in solution, it can serve as a source for the catalytically active mercury cyanide species.

The table below provides a summary of the key components in a typical mercury(II) cyanide-promoted Koenigs-Knorr reaction.

| Reaction Component | Role | Example |

| Glycosyl Donor | Substrate providing the sugar moiety. | Acetobromoglucose |

| Glycosyl Acceptor | Substrate providing the aglycone (e.g., an alcohol). | Methanol, Phenol |

| Promoter | Activates the glycosyl donor. | Mercury(II) Cyanide |

| Solvent | Reaction medium. | Dichloromethane, Acetonitrile |

Analytical Methodologies for the Detection and Characterization of Mercury Ii Cyanide Complexes

Spectrophotometric Approaches for Cyanide and Mercury Determination

Spectrophotometry remains a widely used technique for the determination of both cyanide and mercury due to its simplicity, cost-effectiveness, and sensitivity. nih.gov These methods are typically based on the formation of a colored complex that can be measured quantitatively.

One established method for cyanide determination involves the use of aqueous potassium iodide and mercury(II) iodide. rsc.orgrsc.org In this procedure, cyanide reacts with the reagent, leading to a change in absorbance that is proportional to the cyanide concentration. Another approach for cyanide analysis is its conversion to thiocyanate (B1210189) through a reaction with sulfur. The resulting thiocyanate then forms a red ferric-thiocyanate complex with iron(III), which can be quantified spectrophotometrically at 465 nm. razi.ac.ir This method has a detection limit of 1.7 µg/mL. razi.ac.ir

For the determination of mercury(II), a catalytic kinetic spectrophotometric method has been developed. This method utilizes the catalytic effect of Hg(II) ions on the substitution of a cyanide ion in hexacyanoruthenate(II) by pyrazine (B50134). rsc.orgnih.gov The progress of the reaction is monitored by measuring the increase in absorbance of the resulting product at 370 nm. rsc.orgnih.gov This technique offers a detection limit of 1.5 × 10⁻⁷ M for Hg(II). rsc.orgnih.gov Additionally, on-line flow injection spectrophotometry coupled with supported liquid membrane enrichment has been employed for the determination of trace Hg(II) in wastewater, achieving a detection limit of 0.06 μg L⁻¹. rsc.org

The U.S. Environmental Protection Agency (EPA) also includes manual spectrophotometric determination in its methodologies for cyanide analysis in hazardous waste sites. epa.gov

| Method | Analyte | Principle | Wavelength (nm) | Detection Limit |

| Use of aqueous potassium iodide and mercury(II) iodide | Cyanide | Reaction with reagent causing absorbance change | Not Specified | Not Specified |

| Conversion to thiocyanate and complexation with Fe(III) | Cyanide | Formation of red ferric-thiocyanate complex | 465 | 1.7 µg/mL razi.ac.ir |

| Catalytic kinetic method | Mercury(II) | Catalysis of cyanide substitution in hexacyanoruthenate(II) by pyrazine | 370 | 1.5 × 10⁻⁷ M rsc.orgnih.gov |

| On-line flow injection spectrophotometry | Mercury(II) | Supported liquid membrane enrichment | Not Specified | 0.06 µg L⁻¹ rsc.org |

Electrochemical Methods in Complexation Studies (e.g., Polarography)

Electrochemical techniques are powerful tools for studying the complexation of mercury(II) with cyanide and for the determination of trace levels of mercury. These methods are valued for their high sensitivity, portability, and rapid response. pensoft.netelectrochemsci.org

A study on the selective electrochemical reduction of mercury(II) from a simulated gold mining wastewater containing cyanide and other heavy metals demonstrated the feasibility of using electrochemical methods for mercury removal and analysis in complex matrices. researchgate.net The study utilized cyclic voltammetry to investigate the electrochemical behavior of the system. researchgate.net

Differential pulse voltammetry (DPV) is another electrochemical technique that has been employed for mercury determination. One method is based on the interaction between mercury and indigo (B80030) carmine (B74029), where the decrease in the oxidation current of indigo carmine is proportional to the Hg(II) concentration. electrochemsci.org This method has a detection limit of 7.5 nM (1.5 ppb). electrochemsci.org Chemically modified electrodes have also gained attention for the determination of metal ions, including mercury. electrochemsci.org These electrodes can be modified with organic compounds or nanomaterials to enhance their selectivity and sensitivity. electrochemsci.org

Ion-selective electrodes offer a potentiometric method for cyanide determination, although they can be subject to interferences from various ions such as sulfur, chlorine, iodine, bromine, cadmium, silver, zinc, copper, nickel, and mercury itself. nih.gov

| Technique | Application | Key Findings/Principle | Detection Limit |

| Cyclic Voltammetry | Study of Hg(II) reduction in cyanide-containing wastewater | Enables investigation of electrochemical behavior in complex mixtures. researchgate.net | Not specified |

| Differential Pulse Voltammetry (DPV) | Determination of Hg(II) | Based on the decrease in the oxidation current of indigo carmine upon complexation with Hg(II). electrochemsci.org | 7.5 nM (1.5 ppb) electrochemsci.org |

| Chemically Modified Electrodes | Determination of metal ions | Enhanced selectivity and sensitivity for mercury detection. electrochemsci.org | Varies (e.g., 0.012 ppb to 20 ppb) electrochemsci.org |

| Ion-Selective Electrodes | Potentiometric determination of cyanide | Responds to cyanide ion activity but can have interferences. nih.gov | Not specified |

Thermometric Titration Techniques for Metal-Cyanide Systems

Thermometric titration is an analytical method that relies on monitoring the temperature change in a solution during a titration. The endpoint of the titration is indicated by a sharp change in the rate of temperature change, which corresponds to the completion of the reaction.

This technique has been applied to the study of metal-cyanide systems. For instance, the thermometric titration of silver(I) and nickel(II) ions with potassium cyanide has been shown to yield precise results. scispace.com However, the rate of reaction for the formation of cyanide complexes of mercury is reported to be too slow to provide satisfactory results with this method under the conditions studied. scispace.com The titrations were performed using a motor-driven syringe burette and a strip chart recorder to automatically plot the temperature change against the volume of titrant added. scispace.com

| Metal Ion | Titrant | Outcome | Precision |

| Silver(I) | Potassium Cyanide | Satisfactory quantitative determination scispace.com | Within 0.3% scispace.com |

| Nickel(II) | Potassium Cyanide | Satisfactory quantitative determination scispace.com | Within 0.3% scispace.com |

| Mercury(II) | Potassium Cyanide | Unsatisfactory due to slow reaction rate scispace.com | Not applicable |

Kinetics-Based Analytical Assays for Trace Mercury(II) Detection

Kinetics-based analytical methods leverage the catalytic or inhibitory effect of an analyte on a chemical reaction to determine its concentration. These methods can be highly sensitive and are well-suited for trace analysis.

A novel catalytic kinetic method has been developed for the determination of trace amounts of mercury(II) in water samples. rsc.orgnih.gov This method is based on the catalytic effect of Hg(II) ions on the substitution reaction of cyanide ions in hexacyanoruthenate(II) with pyrazine in an acidic medium. rsc.orgnih.gov The reaction progress is followed spectrophotometrically by measuring the increase in absorbance of the product, [Ru(CN)₅Pz]³⁻, at a wavelength of 370 nm. rsc.orgnih.gov

The method is based on a fixed-time procedure under optimized conditions. rsc.orgnih.gov Linear calibration equations are established between the absorbance at fixed times (e.g., 15, 20, and 25 minutes) and the concentration of Hg(II) in the range of 1.0 to 30.0 × 10⁻⁶ M. rsc.orgnih.gov The detection limit for this method was found to be 1.5 × 10⁻⁷ M of Hg(II). rsc.orgnih.gov This approach has been successfully applied to the determination of Hg(II) in different wastewater samples. rsc.org

| Parameter | Condition/Value |

| Analyte | Mercury(II) |

| Principle | Catalysis of cyanide substitution in hexacyanoruthenate(II) by pyrazine rsc.orgnih.gov |

| Detection Method | Spectrophotometry at 370 nm rsc.orgnih.gov |

| Linear Range | 1.0 to 30.0 × 10⁻⁶ M rsc.orgnih.gov |

| Detection Limit | 1.5 × 10⁻⁷ M rsc.orgnih.gov |

| Application | Water and wastewater samples rsc.org |

Chromatographic Separations for Cyanide Species

Chromatographic techniques, particularly ion chromatography (IC), are powerful tools for the separation and determination of various cyanide species, including free cyanide and metal-cyanide complexes. tandfonline.comthermofisher.com IC offers the advantage of speciating different forms of cyanide, which is crucial as the toxicity of metal cyanides can vary significantly. thermofisher.com

Ion chromatography can resolve individual metal-cyanide complexes into discrete peaks, allowing for precise differentiation. thermofisher.com This technique is routinely used for the analysis of wastewater, soils, sediments, and industrial effluents. tandfonline.com It is not significantly affected by high salt concentrations, which is a common issue in many environmental and industrial samples. tandfonline.com Detection limits for IC can be as low as 1 µg/L for CN⁻. tandfonline.com

Reversed-phase ion-interaction high-performance liquid chromatography (HPLC) has also been used to separate various metal-cyano complexes, including those of copper(I), silver(I), nickel(II), gold(I), cobalt(III), and iron(III/II). cdnsciencepub.com The separation is influenced by factors such as the organic modifier, ion-pairing reagent, pH, and ionic strength of the mobile phase. cdnsciencepub.com HPLC methods have been developed to measure free cyanide, metal-cyanide complexes, and other related species in leaching and cyanide destruction processes. saimm.org.za

| Technique | Analytes | Detector | Key Advantages | Detection Limit (CN⁻) |

| Ion Chromatography (IC) | Free cyanide, metal-cyanide complexes tandfonline.comthermofisher.com | Pulsed Amperometric Detection (PAD), UV Absorbance thermofisher.comthermofisher.com | Speciation of different cyanide forms, not affected by high salt concentrations. tandfonline.comthermofisher.com | 1 µg/L tandfonline.com |

| Reversed-Phase Ion-Interaction HPLC | Metal-cyano complexes (Cu, Ag, Ni, Au, Co, Fe) cdnsciencepub.com | UV Detection at 215 nm cdnsciencepub.com | Separation of various metallo-cyanides in complex matrices like gold processing solutions. cdnsciencepub.com | Not specified |

| High-Performance Liquid Chromatography (HPLC) | Free cyanide, metal-cyanide complexes, cyanate, thiocyanate saimm.org.za | UV, Suppressed Conductivity, Amperometric saimm.org.za | Comprehensive analysis of cyanide species and their reaction products. saimm.org.za | Not specified |

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques play a vital role in elucidating the structure and bonding of mercury(II)-cyanide complexes. These methods provide detailed information at the molecular level.

Raman spectroscopy has been used to study the complexation of mercury(II) by cyanide ligands in liquid ammonia (B1221849). rsc.org This study revealed that the complexation of Hg(CN)₂ with CN⁻ in liquid ammonia proceeds through the stepwise replacement of ammonia ligands to form [Hg(CN)₃(NH₃)]⁻ and then [Hg(CN)₄]²⁻, with the tetrahedral geometry around the mercury(II) center being maintained. rsc.org This is in contrast to the behavior in aqueous solutions where the linear Hg(CN)₂ is converted to the tetrahedral [Hg(CN)₄]²⁻ upon addition of cyanide. rsc.org The symmetric and antisymmetric C-N stretching vibrations for these complexes were assigned based on the Raman spectra. rsc.org

Other powerful spectroscopic techniques for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jchps.comresearchgate.net NMR spectroscopy can provide detailed information about the chemical environment of specific atoms within a molecule, which is invaluable for determining the structure and composition of complexes. jchps.comresearchgate.net Mass spectrometry is used to determine the mass-to-charge ratio of ions, which can confirm the molecular weight of a complex and provide information about its fragmentation patterns, aiding in structural identification. jchps.com

| Technique | Application | Information Obtained | Example Findings for Hg(II)-Cyanide Complexes |

| Raman Spectroscopy | Study of complexation in solution | Vibrational modes, molecular geometry, and bonding. rsc.org | In liquid ammonia, Hg(CN)₂ forms tetrahedral [Hg(CN)₃(NH₃)]⁻ and [Hg(CN)₄]²⁻. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of chemical compounds | Chemical environment of atoms, molecular structure, and composition. jchps.comresearchgate.net | Can be used to characterize the structure of mercury-cyanide complexes in solution. |

| Mass Spectrometry (MS) | Determination of molecular weight and structure | Mass-to-charge ratio, fragmentation patterns. jchps.com | Can confirm the identity and composition of mercury-cyanide complexes. |

Industrial and Process Chemistry Applications of Mercury Ii Cyanide Compounds Excluding Clinical/medical

Historical Applications in Surface Treatment and Manufacturing

Mercuric potassium cyanide, also known as potassium tetracyanomercurate(II), has been utilized in specialized historical manufacturing and laboratory contexts due to its chemical properties. Its applications ranged from protective coatings in mirror production to analytical reagents.

Historically, this compound served a niche but important role in the manufacturing of mirrors with silver coatings. It was applied as an agent to prevent the silver reflective layer from yellowing or tarnishing over time. haz-map.com This application was crucial for maintaining the quality and longevity of the mirror's reflective surface. The compound's effectiveness in this role contributed to its use in the industry before the widespread adoption of modern coating techniques.

While the primary method for creating historic mirrors from the 16th to the early 20th century involved a tin-mercury amalgam, the use of this compound was specifically associated with the protection of silver-coated mirrors.

In the realm of analytical chemistry, this compound was employed as a laboratory reagent. One of its documented uses was in the testing for free acids. haz-map.com The compound's reactivity in the presence of acids allowed for their detection in a given sample. This application highlights its role in qualitative chemical analysis during a period when instrumental methods were not widely available.

Table 1: Historical Industrial Applications of this compound

| Application Area | Specific Use | Function | Reference |

|---|---|---|---|

| Surface Treatment | Mirror Manufacturing | Applied to silver coatings to prevent yellowing and tarnishing. | haz-map.com |

| Chemical Analysis | Laboratory Reagent | Used in chemical tests for the detection of free acids. | haz-map.com |

Significance in Hydrometallurgical Processes and Mercury Management

The interaction between mercury, cyanide, and precious metals is a significant aspect of hydrometallurgy, particularly in the extraction of gold. While often a contaminant, mercury-cyanide complexes also have a documented, albeit specialized, role in process enhancement.

In some gold cyanidation processes, a small quantity of potassium mercuric cyanide was intentionally added to the cyanide leaching solution. chemeurope.com The purpose was to accelerate the dissolution of gold, particularly in the absence of free oxygen. chemeurope.com The electrochemical principle behind this is that gold, being more electropositive than mercury in a cyanide solution, displaces the mercury from the potassium mercuric cyanide complex. chemeurope.com The gold is thereby dissolved into the cyanide solution, while the mercury precipitates onto the surface of the remaining gold particles, forming an amalgam. chemeurope.com

However, the presence of mercury in gold ores is more commonly a complication in modern hydrometallurgy. During the cyanidation of gold-bearing ores that also contain mercury, a portion of the mercury is leached along with the gold and silver, forming stable mercury-cyanide complexes in the solution. researchgate.netnih.govinchem.org These complexes are problematic for several reasons:

They can co-adsorb onto activated carbon with the gold, reducing the carbon's loading capacity for the target metal. nih.gov

They complicate subsequent refining processes and introduce mercury into the plant's circuits. researchgate.net

The presence of mercury poses significant environmental and health hazards, necessitating specialized mercury management and removal strategies. researchgate.netinchem.org

The management of these unintentionally formed mercury-cyanide complexes is a critical aspect of mercury management in the gold mining industry to ensure environmental compliance and process efficiency. nih.govinchem.org

Table 2: Role of Mercury-Cyanide Complexes in Gold Hydrometallurgy

| Context | Process Detail | Chemical Principle / Consequence | Reference |

|---|---|---|---|

| Process Enhancement | Deliberate addition of potassium mercuric cyanide to leach solution. | Gold displaces mercury from the cyanide complex, accelerating gold dissolution. | chemeurope.com |

| Contamination & Management | Unintentional leaching of naturally occurring mercury from ore. | Formation of stable mercury-cyanide complexes in the process solution. | researchgate.netnih.govinchem.org |

| Process Complication | Co-adsorption of mercury-cyanide complexes on activated carbon. | Reduces gold loading capacity and efficiency. | nih.gov |

Formation and Stability in Gold Cyanidation Solutions

In the hydrometallurgical extraction of gold, known as cyanidation, the presence of mercury in the ore leads to the formation of highly stable mercury(II)-cyanide complexes. dergipark.org.tr911metallurgist.com During the leaching process, mercury, much like gold, readily dissolves in the cyanide solution. 911metallurgist.com Elemental mercury (Hg⁰) reacts with cyanide in the presence of oxygen to form soluble mercuric cyanide complexes. acs.org The primary species formed is the highly stable tetracyanomercurate(II) ion, Hg(CN)₄²⁻. 911metallurgist.comacs.org

Hg²⁺ + 4 CN⁻ → Hg(CN)₄²⁻ 911metallurgist.com

2 Hg + 8CN⁻ + O₂ + 2H₂O → 2Hg(CN)₄²⁻ + 4 OH⁻ 911metallurgist.com

The formation and stability of these complexes are influenced by several factors within the process stream. Key parameters include:

Cyanide Concentration: Higher concentrations of sodium cyanide (NaCN) lead to increased mercury extraction. For instance, studies have shown that mercury extraction can increase from 10% to 40% as the NaCN concentration is raised from 0.34 to 20 pounds per ton of solution. 911metallurgist.com

pH: The pH of the leach solution also plays a role. Mercury extraction has been observed to increase with pH, reaching a maximum around pH 11.5 before potentially decreasing. 911metallurgist.com

Particle Size: Finer ore particle sizes generally result in higher mercury extraction due to the increased surface area available for leaching. 911metallurgist.com

While often viewed as a contaminant, some research suggests that the presence of mercury ions at low concentrations (e.g., 10⁻⁵ M) can intensify the gold leaching process. This is attributed to the mercury ions disrupting the formation of passivating layers on the gold surface, thereby accelerating its dissolution. mdpi.comresearchgate.net

The mercury-cyanide complexes are known to be some of the most stable metal-cyanide complexes found in these solutions, making their subsequent removal a significant challenge. dergipark.org.trmun.ca This high stability means that mercury tends to remain in the solution along with the gold, creating complications in downstream processes like carbon adsorption and electrowinning. 911metallurgist.com

Remediation and Removal Strategies for Mercury-Cyanide Complexes in Process Streams

The presence of stable mercury-cyanide complexes in gold processing streams necessitates dedicated remediation and removal strategies to mitigate environmental risks and prevent contamination of the final gold product. mun.ca911metallurgist.com A variety of methods have been developed, primarily focusing on precipitation, adsorption, and electrochemical techniques.

Precipitation

Precipitation is a common method for removing mercury from cyanide solutions by converting the soluble Hg(CN)₄²⁻ complex into an insoluble mercury compound. mun.ca

Sulfide (B99878) Precipitation: Reagents such as sodium sulfide (Na₂S), calcium sulfide (CaS), iron sulfide (FeS), and zinc sulfide (ZnS) are used to precipitate mercury as mercuric sulfide (HgS), which is highly insoluble. 911metallurgist.comgoogle.com The general reaction is: Hg(CN)₄²⁻ + S²⁻ → HgS(s) + 4CN⁻ 911metallurgist.com

Careful control of the sulfide dosage is crucial, as excess sulfide can lead to the formation of soluble polysulfides or re-dissolution of the mercury precipitate. 911metallurgist.com

Dithiocarbamate (B8719985) Precipitation: Dithiocarbamates, such as sodium diethyl dithiocarbamate (Na-DDC) and ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (APDC), are highly effective in precipitating mercury. dergipark.org.tronemine.org These compounds form very stable, insoluble complexes with mercury. onemine.org Studies have demonstrated high mercury removal efficiencies using these reagents. dergipark.org.tr

| Precipitant | Initial Hg Concentration (mg/L) | Final Hg Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Sodium Sulfide (Na₂S) | 8.0 | 0.395 | 95.1 |

| Sodium Diethyl Dithiocarbamate (Na-DDC) | 8.0 | 2.153 | 73.1 |

| Ammonium Pyrrolidine Dithiocarbamate (APDC) | 8.0 | 0.087 | 98.9 |

Adsorption

Adsorption techniques utilize porous materials to bind mercury-cyanide complexes from the solution.

Activated Carbon: Granular activated carbon (GAC) is widely used in the gold industry for the recovery of gold cyanide complexes and can also adsorb mercury cyanide complexes. mdpi.comyoutube.com The efficiency of mercury adsorption is directly related to the activity level of the carbon; higher activity results in greater mercury uptake. mdpi.comresearchgate.net However, mercury competes with gold for adsorption sites and can complicate the subsequent stripping and carbon regeneration processes. 911metallurgist.com

| GAC Activity (%) | Mercury Recovery (%) |

|---|---|

| 10 | 20 |

| 100 | 41 |

Ion Exchange Resins: Selective ion exchange resins have been developed to target and remove mercury from process streams. onetunnel.orgaiktechnik.ch These resins can exhibit a high affinity for mercury-cyanide complexes, offering a potential method for selective removal. aiktechnik.ch

Other Technologies

Dissolved Air Flotation (DAF): This process can be used in conjunction with precipitation. After precipitating the mercury complexes, DAF can be employed to float the aggregated precipitates for removal. researchgate.net

Electrochemical Methods: Electrochemical processes offer a novel approach to mercury removal. One method involves using a platinum electrode to draw mercury out of the solution by forming a stable platinum-mercury alloy. sciencedaily.commaximpactblog.com This technique has shown the potential to reduce mercury content by over 99%. maximpactblog.com Another approach is the selective electrochemical reduction of mercury(II) from wastewater. researchgate.net

Theoretical and Computational Chemistry of Mercury Ii Cyanide Complexes

Molecular Structure and Bonding Investigations

Computational investigations into the molecular structure of mercuric potassium cyanide, K₂[Hg(CN)₄], and related complexes focus on elucidating the arrangement of atoms and the nature of the chemical bonds. These studies are fundamental to understanding the stability and reactivity of these compounds.

In the solid state, the tetracyanomercurate(II) anion, [Hg(CN)₄]²⁻, typically adopts a distorted tetrahedral coordination geometry around the central mercury atom. The potassium cations are situated within the crystal lattice, interacting with the nitrogen atoms of the cyanide ligands. In related mercury(II) cyanide (Hg(CN)₂) crystals, the molecules are nearly linear, with a C-Hg-C bond angle of approximately 175.0° and an Hg-C-N bond angle around 177.0°. wikipedia.org The coordination environment of mercury is a critical factor, and it can be influenced by both the inorganic components (halides, pseudohalides) and the organic units present in more complex structures. rsc.org For instance, in dipotassium (B57713) dibromo-bis(thiocyanato)mercurate(II), the mercury atom is coordinated to two bromine and two sulfur atoms in a distorted tetrahedron. researchgate.net

Table 1: Selected Geometrical Parameters for Mercury(II) Cyanide Complexes This table is generated based on available data for related mercury cyanide compounds and may not represent K₂[Hg(CN)₄] exclusively.

| Parameter | Value | Compound Context |

|---|---|---|

| C-Hg-C Bond Angle | ~175.0° | Hg(CN)₂ wikipedia.org |

| Hg-C-N Bond Angle | ~177.0° | Hg(CN)₂ wikipedia.org |

| S-Hg-S Bond Angle | 127.3(1)° | K₂[HgBr₂(SCN)₂] researchgate.net |

High-pressure studies, often complemented by computational calculations, reveal that mercury(II)-cyanide complexes can undergo significant structural transformations. For mercury(II) cyanide, a phase transition occurs between 16-20 kbar. wikipedia.org In this transition, the coordination of the Hg(II) center changes from 2-coordinate (linear) to 4-coordinate as cyanide groups from neighboring molecules bind to it. wikipedia.org This results in a shift from a linear to a tetrahedral coordination geometry, forming a cubic crystal structure. wikipedia.org The distortion in this tetrahedral structure lessens as pressure increases, becoming nearly perfectly tetrahedral above 40 kbar. wikipedia.org Such pressure-induced phase transitions are a common feature in inorganic compounds, leading to changes in coordination number and crystal symmetry. nsf.govaps.orgnih.gov First-principles calculations are a powerful tool for predicting and understanding these transitions, as demonstrated in studies of mercury compounds with fluorine, where pressure induces charge transfer from mercury's d orbitals, making it behave more like a transition metal. nih.gov

Electronic Structure and Spectroscopic Correlations

The electronic structure of the tetracyanomercurate(II) anion is characterized by the interaction between the orbitals of the central mercury atom and the cyanide ligands. Quantum chemical calculations are used to determine the molecular orbital energies, charge distributions, and nature of the chemical bonds. These theoretical results can be correlated with experimental spectroscopic data, such as Raman and infrared spectra, to validate the computational models. For example, Raman spectra of Hg(CN)₂ show that the linear molecules distort at higher pressures, which corresponds to the phase transition observed in structural studies. wikipedia.org Theoretical calculations on related systems, such as mercury halide complexes, show a meaningful relationship between the inorganic and organic units in determining the final coordination sphere and electronic properties. rsc.org

Molecular Dynamics Simulations of Related Systems

While specific molecular dynamics (MD) simulations for this compound are not widely documented in publicly available literature, MD simulations are a powerful tool for studying the behavior of related systems, such as mercury ions and other cyanide compounds in aqueous solutions. researchgate.netnih.govresearchgate.net These simulations can provide insights into solvation structures, ion pairing, and the dynamics of ligand exchange. researchgate.net For instance, MD studies on aqueous solutions of various electrolytes help in understanding the structural and dynamical properties of ions and their hydration shells. researchgate.netresearchgate.net Understanding the behavior of Hg²⁺ in water is crucial, and computational studies have explored its solvation, revealing that the interaction is an orbital one influenced by relativistic effects. acs.org The development of accurate force fields is a prerequisite for meaningful MD simulations. researchgate.net

Applicability Domain Analysis in Chemoinformatics for Mercury Compounds

In chemoinformatics, Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the properties and activities of chemical compounds. acs.org A critical aspect of building reliable QSAR models is defining their Applicability Domain (AD). mdpi.comnih.govnih.gov The AD is the chemical space, defined by the model's descriptors and response, for which the model is considered to provide reliable predictions. nih.govnih.gov For mercury compounds, which are highly toxic, predictive models for properties like toxicity or environmental fate are invaluable. An AD analysis ensures that predictions for new, untested mercury compounds are trustworthy. researchgate.net This is achieved by assessing whether a new compound is structurally similar to the compounds used to train the model. mdpi.com Various methods exist to define the AD, often based on descriptor ranges, leverage values, or similarity metrics. researchgate.netnih.govresearchgate.net Defining the AD is a mandatory principle for validated QSAR models according to the Organisation for Economic Co-operation and Development (OECD). mdpi.comnih.gov

Force Field Development for Mercury-Containing Coordination Compounds

Classical molecular dynamics simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. nih.govnih.gov Developing accurate force fields for mercury-containing coordination compounds is challenging due to the complex nature of the bonding, which can have significant covalent character, and the influence of relativistic effects. researchgate.netnih.gov Parameterization often involves fitting to high-level quantum mechanical calculations or experimental data. researchgate.netacs.orgsimtk.org For instance, force fields for organic mercury compounds have been developed to study their thermodynamic properties and phase equilibria, which are important for industrial applications but difficult to measure experimentally due to high toxicity. researchgate.net The process may involve deriving parameters for bond lengths, angles, dihedrals, and non-bonded interactions (like electrostatic and van der Waals forces). nih.govresearchgate.net Due to strong charge transfer effects, some models may be restricted to specific coordination environments, such as linear coordination of mercury bonded to two sulfur atoms. researchgate.net

Environmental Chemical Behavior and Remediation Strategies for Mercury Ii Cyanide Species

Environmental Speciation and Mobility in Aquatic Systems

In aquatic environments, the speciation of mercury(II)-cyanide is intricate, governed by factors such as pH, temperature, and the presence of other ligands. researchgate.net When mercury interacts with cyanide, it forms a series of mercuric cyanide complexes, with the general formula Hg(CN)n^(2-n). researchgate.net The dominant species in many aquatic systems is the neutral and highly stable mercuric cyanide, Hg(CN)2. researchgate.netresearchgate.net Simulations of water bodies affected by mining activities have identified the presence of Hg(CN)2(aq) and Hg(CN)3−. researchgate.net

The formation of these complexes significantly enhances the mobility of mercury in water. openrepository.com While elemental mercury has low water solubility, the formation of mercuric cyanide complexes increases its solubility and, consequently, its transport in groundwater and surface waters, leading to wider contamination of local ecosystems. openrepository.com The stability of these complexes means they can persist in the water column, posing a threat to aquatic organisms. researchgate.net Under weakly acidic conditions, these metal-cyanide complexes can dissociate, releasing toxic free cyanide. researchgate.net

The table below illustrates the common mercury-cyanide species found in aquatic systems.

| Mercury-Cyanide Species | Chemical Formula | Environmental Significance |

| Dicyanomercury(II) | Hg(CN)2(aq) | A dominant, stable, and mobile species in aquatic environments. researchgate.netresearchgate.net |

| Tricyanomercurate(II) | [Hg(CN)3]− | Another significant mercury-cyanide complex found in contaminated waters. researchgate.net |

| Tetracyanomercurate(II) | [Hg(CN)4]2− | Formed under aerobic conditions in the presence of excess cyanide. researchgate.net |

Degradation Pathways in Environmental Matrices

The environmental fate of mercuric potassium cyanide is influenced by several degradation and interaction pathways that determine its persistence and transformation.

Mercuric cyanide undergoes gradual decomposition in water, a process known as hydrolysis, which can lead to the release of hydrogen cyanide gas. noaa.gov This reaction is a critical pathway for the breakdown of the complex in aquatic environments.

Furthermore, mercuric cyanide is photosensitive, meaning it can be decomposed by light. noaa.govwikipedia.org Photochemical reactions, driven by sunlight in natural waters, can enhance the dissociation of strong metal-cyanide complexes. acs.org This process can lead to the release of free cyanide, which can then volatilize or be oxidized. acs.org The rate of photolysis is influenced by factors such as time of day, season, and water body morphology. publications.gc.ca

The interaction of mercury-cyanide complexes with soil and sediments is a key factor in their environmental distribution. The increased mobility of the Hg(CN)2 complex facilitates the contamination of soil and water in surrounding communities. openrepository.com Mercury(II) can bind to soil particles, but the formation of cyanide complexes can alter this behavior. nih.gov

Studies have shown that mercury and cyanide contamination is prevalent in the soil and plants around gold mining areas. researchgate.net Research indicates significant levels of mercury and cyanide in both surface soil and at depth, which can then be taken up by plants. researchgate.net Organic matter in soils and sediments can play a dual role, sometimes reducing the bioavailability of mercury but also potentially accelerating its methylation into the more toxic methylmercury (B97897) under certain conditions. nih.gov

The following table summarizes the findings of a study on mercury and cyanide content in soil and plants in a contaminated area.

| Sample Type | Mercury (Hg) Content (mg/Kg) | Hydrogen Cyanide (HCN) Content (mg/Kg) |

| Surface Soil | 2.90 - 26.94 | 63.93 - 104.08 |

| Soil (30 cm depth) | 3.48 - 53.86 | 66.59 - 106.55 |

| Plants | 1.23 - 8.15 | 18.41 - 52.85 |

Data from a study on contamination around artisanal and small-scale gold mining. researchgate.net

Advanced Treatment Technologies for Mercury-Cyanide Removal

Given the toxicity and persistence of mercury-cyanide complexes, effective removal from industrial effluents and contaminated waters is imperative.

Adsorption using activated carbon is a widely regarded as a safe and efficient method for removing mercury-cyanide complexes from aqueous solutions. researchgate.netactivatedcarbon.net Granular activated carbon (GAC) has demonstrated effectiveness in adsorbing mercury from cyanide leaching solutions. mdpi.com

Research has shown that activated carbon can remove a significant percentage of Hg(CN)2 from solution. researchgate.net In one study, an adsorbent dosage of 0.1 g of activated carbon achieved an 81% adsorption of Hg(CN)2, with an adsorption capacity of 0.14 mg/g. researchgate.net The efficiency of mercury adsorption is directly related to the activity level of the GAC; increasing the GAC activity from 10% to 100% resulted in an increase in mercury recovery from 20% to 41%. mdpi.com The adsorption process often follows pseudo-second-order kinetics and fits the Freundlich adsorption isotherm. researchgate.net

The table below presents data on the effect of GAC activity on mercury adsorption.

| GAC Activity (%) | Mercury Recovery (%) | Mercury Loading on GAC (mg/g) |

| 10 | 20 | 5.33 |

| 100 | 41 | 17.29 |

Data from a study on mercury adsorption from a cyanide leaching solution. mdpi.com

Sulfide (B99878) precipitation is a common and effective method for removing inorganic mercury from wastewater. clu-in.org This process involves adding a sulfide source, such as sodium sulfide (Na2S), to the solution to precipitate the highly insoluble mercuric sulfide (HgS). clu-in.orggoogle.com This method is advantageous because it is rapid, energy-efficient, and can be performed at ambient temperatures. google.com

The addition of a sufficient amount of sulfide can selectively precipitate mercury over other precious metals like silver in cyanide solutions. google.com However, controlling the dosage is crucial, as an excess of sulfide can lead to the formation of soluble mercury sulfide complexes, causing the mercury to redissolve. clu-in.org911metallurgist.com For instance, one study showed that while 0.02 lb of Na2S per ton of ore precipitated over 99.9% of the solubilized mercury, the precipitate began to redissolve within half an hour. 911metallurgist.com The precipitated HgS can then be removed from the solution through conventional filtration methods. google.com

Other Chemical and Biological Remediation Approaches

Beyond conventional methods, several other chemical and biological strategies have been investigated for the remediation of wastewater containing mercury(II)-cyanide species, such as this compound. These approaches often focus on either precipitating the mercury, adsorbing the complex onto a substrate, chemically destroying the cyanide ligand, or utilizing microbial processes to break down the complex and detoxify the mercury.

Chemical Remediation Approaches

Precipitation Chemical precipitation is a method aimed at converting the soluble mercury-cyanide complex into an insoluble solid that can be removed from the solution. Research has shown that dithiocarbamates and sulfides are effective precipitating agents for mercury in cyanide leach solutions. dergipark.org.trresearchgate.net A study investigating the removal of mercury from synthetic cyanide solutions containing gold and silver tested sodium sulfide (Na₂S), sodium diethyl dithiocarbamate (B8719985) (Na-DDC), and ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (APDC) as precipitants. dergipark.org.trresearchgate.net The results indicated that all three reagents could effectively remove mercury without significant co-precipitation of gold. dergipark.org.tr APDC was found to be the most efficient, reducing an initial mercury concentration of 8.0 mg/L to 0.087 mg/L, achieving a removal yield of 98.9%. dergipark.org.trresearchgate.net The effectiveness was further enhanced by the addition of a coagulant (FeCl₃) and a flocculant. dergipark.org.tr

Table 1: Efficiency of Different Precipitants on Mercury Removal from Cyanide Solution dergipark.org.trresearchgate.net

| Precipitant | Initial Hg Concentration (mg/L) | Final Hg Concentration (mg/L) | Removal Efficiency (%) | Molar Ratio (Hg:Precipitant) |

| Ammonium Pyrrolidine Dithiocarbamate (APDC) | 8.0 | 0.087 | 98.9 | 1:4 |

| Sodium Sulfide (Na₂S) | 8.0 | Not specified | > Na-DDC | 1:4 |

| Sodium Diethyl Dithiocarbamate (Na-DDC) | 8.0 | Not specified | < Na₂S | 1:4 |

Adsorption Adsorption involves the use of porous materials to bind the mercury-cyanide complex to their surface. Granular activated carbon (GAC) is a widely used adsorbent for recovering precious metals from cyanide solutions and can also adsorb mercury complexes. researchgate.net The activation level of GAC is a critical factor in its adsorption efficiency. researchgate.net Laboratory and industrial-scale studies have explored the effect of different GAC activation rates on mercury adsorption from a cyanide leaching solution. researchgate.net The results demonstrated that as the GAC activation rate increased, mercury recovery also increased significantly. researchgate.net This is attributed to the larger number of available active sites on the GAC surface at higher activation levels. researchgate.net

Other specialized adsorbents include sulfur-impregnated activated carbons, such as MERSORB®, which show a high affinity for binding ionic mercury. osti.govmercuryadsorbents.com These materials leverage the strong bond between sulfur and mercury to achieve high removal capacities. osti.gov

Table 2: Effect of Granular Activated Carbon (GAC) Activation Rate on Mercury Recovery researchgate.net

| GAC Activation Rate (%) | Mercury Recovery (%) |

| 10 | ~23 |

| 35 | ~55 |

| 70 | ~80 |

| 100 | ~95 |

Advanced Oxidation Processes (AOPs) Advanced Oxidation Processes are designed to destroy the cyanide component of the mercury-cyanide complex, thereby liberating the mercury for subsequent removal. The UV/H₂O₂ process is one such AOP that uses ultraviolet light to cleave hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (·OH). mdpi.com These radicals effectively oxidize and destroy cyanide. mdpi.com Research on gold processing effluents, which can contain stable mercury-cyanide complexes, has shown this method to be highly effective. mdpi.comnih.gov In one study, a 1:1 stoichiometric ratio of hydrogen peroxide to cyanide under UV irradiation resulted in 99.9% cyanide removal for an initial concentration of 100 mg/L and 98.9% for an initial concentration of 1 g/L. mdpi.com The destruction of the cyanide ligand destabilizes the complex, facilitating the subsequent removal of mercury. mdpi.comsaltcreektech.com

Biological Remediation Approaches

Bioremediation presents an environmentally sustainable alternative to chemical methods for treating cyanide-containing industrial wastes. nih.gov This approach utilizes microorganisms that can metabolize cyanide and/or transform heavy metals into less toxic forms. nih.govnih.gov

Microbial Degradation of Cyanide Certain bacteria, known as cyanotrophs, can utilize cyanide as their sole source of nitrogen for growth. nih.govnih.gov Research on analogous metal-cyano complexes, such as tetracyanonickelate(II) [K₂[Ni(CN)₄]], has identified bacterial species, including those from the genera Pseudomonas and Klebsiella, capable of degrading these stable compounds. nih.govresearchgate.net One isolate, Pseudomonas putida, demonstrated a rapid growth rate on the complex, indicating that microorganisms can effectively break the metal-cyanide bond to access the nitrogen. nih.govresearchgate.net This metabolic capability is a promising pathway for the breakdown of the tetracyanomercurate(II) anion found in this compound. Aerobic biodegradation processes are generally considered faster than anaerobic ones for cyanide breakdown. mdpi.com

Microbial Transformation of Mercury In parallel with cyanide degradation, the detoxification of the released mercury is crucial. Many microbial communities have evolved resistance mechanisms to heavy metals. nih.govresearchgate.net A key mechanism for mercury is encoded by the mercury resistance operon (mer), which allows bacteria to enzymatically reduce toxic ionic mercury (Hg²⁺) to less toxic and volatile elemental mercury (Hg⁰). nih.govresearchgate.net This process, carried out by the mercuric reductase enzyme, is a well-documented detoxification pathway. researchgate.net Biofilms of mercury-resistant bacteria grown in packed bed bioreactors have been shown to effectively remove mercury from industrial wastewater with high efficiency. researchgate.net

Phycoremediation Phycoremediation involves the use of algae for environmental cleanup. Microalgae have been identified as potential agents for removing toxic heavy metals, including mercury, from water. ugm.ac.id Studies using the microalga Euglena sp. in a constructed wetland system demonstrated its ability to function in mercury-contaminated water. ugm.ac.id Such organisms can reduce metal toxicity by chelating metal ions or by retaining water-soluble mercury ions within their cell wall components. ugm.ac.id

Table 3: Summary of Biological Remediation Strategies for Mercury-Cyanide Species

| Remediation Approach | Key Organisms/Systems | Mechanism of Action | Target Component |

| Microbial Degradation | Pseudomonas sp., Klebsiella sp., Cyanotrophic consortia nih.govmdpi.com | Utilization of cyanide as a nitrogen source, breaking the metal-cyanide bond. nih.govnih.gov | Cyanide |

| Microbial Transformation | Mercury-resistant bacteria with mer operon nih.govresearchgate.net | Enzymatic reduction of toxic ionic mercury (Hg²⁺) to volatile elemental mercury (Hg⁰). researchgate.net | Mercury |

| Phycoremediation | Euglena sp. and other microalgae ugm.ac.id | Bioaccumulation and sequestration of mercury ions within cellular structures. ugm.ac.id | Mercury |

Historical Perspectives on Mercury Ii Cyanide Chemistry

Early Discoveries and Characterization of Double Salts

The investigation into compounds containing cyanide began long before their structures were understood. The coordination chemistry of cyanide dates back to the discovery of the pigment Prussian blue in 1704. nih.gov In the following centuries, chemists synthesized a variety of metal cyanides. Mercuric potassium cyanide is formed by the simple crystallization from a mixed solution of mercuric cyanide (Hg(CN)₂) and potassium cyanide (KCN). nih.gov

Initially, such compounds were classified as "double salts." A double salt was understood to be a crystalline salt with a fixed composition formed from two or more simple salts, but which was expected to dissociate into its simple constituent ions when dissolved in water. Under this early classification, this compound would have been formulated as Hg(CN)₂·2KCN.

The compound presents as colorless or white crystals. drugfuture.com Early structural work, which began to lay the groundwork for a more complex understanding, determined its fundamental properties and crystalline nature. The characterization of its physical properties was a key step in distinguishing it from its constituent simple salts.

| Property | Value |

|---|---|

| Chemical Formula | K₂[Hg(CN)₄] |

| Molecular Weight | 382.86 g/mol |

| Appearance | Colorless or white crystalline solid nih.gov |

| Synonyms | Potassium cyanomercurate, Dipotassium (B57713) tetracyanomercurate nih.gov |

Evolution of Understanding of Cyanide Complex Chemistry

The conceptual leap from double salts to coordination complexes was primarily driven by the work of Swiss chemist Alfred Werner in the 1890s. purechemistry.orgunacademy.com Werner's coordination theory, for which he was awarded the Nobel Prize in 1913, proposed that metal atoms exhibit two types of valencies: a "primary valency" (corresponding to the oxidation state) and a "secondary valency" (the coordination number). purechemistry.orgallen.inbyjus.com

This theory revolutionized the understanding of compounds like this compound. According to Werner's theory, the compound is not a loose association of two salts but contains a distinct, stable complex ion. allen.in The secondary valency of the mercury(II) ion is 4, satisfied by four cyanide ions that are tightly bound to the central mercury atom, forming the tetracyanomercurate(II) anion, [Hg(CN)₄]²⁻. nih.gov The primary valency of the mercury is +2, which is balanced by the two potassium cations, K⁺.

The correct formulation, K₂[Hg(CN)₄], reflects this new understanding. When dissolved in water, the compound does not break down into Hg²⁺ and CN⁻ ions. Instead, it dissociates into potassium ions (K⁺) and the stable tetracyanomercurate(II) complex ion ([Hg(CN)₄]²⁻). This behavior is the hallmark of a coordination compound, distinguishing it fundamentally from a simple double salt. Werner's postulates explained why the cyanide groups were not readily ionizable and were part of a stable, spatially defined coordination sphere around the central metal. unacademy.comallen.in This concept of a non-ionizable secondary sphere was a critical advancement in chemical theory. allen.in

Role in the Development of Industrial Chemical Processes

While many simple cyanides, such as potassium cyanide and sodium cyanide, found widespread use in large-scale industrial processes like gold mining and electroplating, the applications of this compound were more specialized. cyanidecode.orgwikipedia.org

The most prominent historical industrial role for this compound was in the manufacture of mirrors. nih.govdrugfuture.com Following the invention of the chemical silvering process by Justus von Liebig in 1835, which replaced the older and more hazardous tin-mercury amalgam technique, methods were sought to improve the durability of the new silvered mirrors. britannica.commarcmaison.com this compound was used in this context as a treatment to prevent the silver coating from yellowing or tarnishing over time, thereby enhancing the mirror's longevity and reflective quality. nih.govdrugfuture.com

Beyond its application in mirror making, the compound also served as a laboratory reagent. It was used in analytical chemistry for testing for the presence of free acids. drugfuture.com However, its role in major industrial chemical synthesis or metallurgy was limited compared to simpler alkali metal cyanides, which were consumed in vast quantities for processes like the cyanide process for gold extraction, first patented in the late 1880s. wikipedia.orgcore.ac.uk

常见问题

Q. What are the critical safety protocols for handling mercuric potassium cyanide in laboratory settings?

this compound (UN 1626) is classified under hazard class 6.1 (toxic substances) with a subsidiary hazard of 8 (corrosive) . Researchers must:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.

- Store separately from acids to prevent cyanide gas release.

- Follow emergency guidelines (ERG Guide 157) for spills, which recommend isolation, neutralization with sodium hypochlorite, and disposal via certified hazardous waste channels .

Q. How can this compound be synthesized and characterized for purity in academic research?

Synthesis involves reacting mercuric cyanide (Hg(CN)₂) with potassium cyanide (KCN) in aqueous solution under controlled pH (8–10) to prevent decomposition . Characterization requires:

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

The compound is highly soluble in water (up to 50 g/100 mL at 25°C) but decomposes in acidic media, releasing HCN gas . Stability studies should:

- Monitor pH dependence using buffered solutions.

- Track thermal degradation via TGA/DSC to identify decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies often arise from inconsistent bioavailability measurements (e.g., ionic vs. complexed Hg). Methodological solutions include:

Q. What advanced analytical techniques are optimal for quantifying this compound in environmental matrices?

For trace analysis in soil or water:

Q. How can computational modeling improve the design of experiments involving this compound?

Molecular dynamics (MD) simulations can predict:

- Coordination behavior : Stability of [Hg(CN)₄]²⁻ in aqueous vs. organic solvents.

- Reaction pathways : Thermodynamic favorability of Hg(CN)₂ + 2KCN → K₂Hg(CN)₄ . Pair simulations with experimental Raman spectra to validate bond dynamics .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting results on the catalytic activity of this compound in organic synthesis?

Variations arise from:

- Impurity interference : Residual KCN or HgO alters reaction kinetics. Mitigate via pre-purification (recrystallization from ethanol) .

- Solvent effects : Polar aprotic solvents (DMF) stabilize the cyanide complex better than protic solvents .

- Document full experimental conditions (e.g., stirring rate, temperature gradients) to enhance reproducibility .

Methodological Best Practices

Q. What steps ensure rigorous documentation of this compound experiments for peer review?

- Detailed Methods : Specify reagent grades, equipment calibration data (e.g., pH meter), and hazard controls .

- Data Transparency : Provide raw spectra, titration curves, and crystallographic files as supplementary materials .

- Ethical Compliance : Adhere to institutional protocols for toxic waste disposal and animal/human studies .

Table 1: Key Hazard and Identification Data for this compound

| Property | Value/Classification | Source |

|---|---|---|

| UN Number | 1626 | |

| Hazard Class | 6.1 (Toxic), 8 (Corrosive) | |

| Emergency Response Guide | 157 | |

| Molecular Formula | K₂Hg(CN)₄ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。